1,2,4-Triazine

Descripción

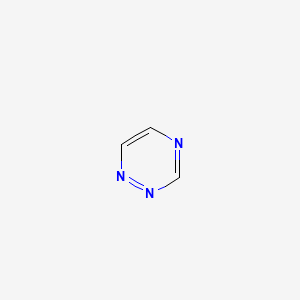

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYADHXFMURLYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183190 | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-38-0 | |

| Record name | 1,2,4-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemistry and Properties of 1,2,4-Triazines

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazine scaffold represents a privileged heterocyclic system. This six-membered ring, containing three nitrogen atoms at positions 1, 2, and 4, is a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of extensive research.[3][4][5][6] This guide provides a comprehensive overview of the core chemistry, physicochemical properties, synthesis, and biological significance of 1,2,4-triazines.

Core Structure and Physicochemical Properties

This compound, also known as asymmetrical or as-triazine, is an aromatic heterocyclic compound with the molecular formula C₃H₃N₃.[7][8] The arrangement of nitrogen atoms results in a planar, electron-deficient ring system. This inherent electron deficiency significantly influences its chemical reactivity, making it susceptible to nucleophilic attack and a key participant in certain cycloaddition reactions.[8] Triazines are generally weak bases with lower resonance energy compared to benzene, which favors nucleophilic substitution over electrophilic substitution.[6][8]

The physicochemical properties of the parent this compound are summarized in the table below. These properties are significantly altered by the introduction of various substituents, a strategy widely employed in drug design to modulate solubility, lipophilicity, and target binding affinity.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃ | [10] |

| Molecular Weight | 81.08 g/mol | [10] |

| CAS Number | 290-38-0 | [10] |

| XLogP3-AA (LogP) | -0.8 | [10] |

| Boiling Point | Not available | [11] |

| Water Solubility | Log10WS: Data available | [11] |

| Ionization Energy | Data available | [11] |

Synthesis of the this compound Core

The construction of the this compound ring is well-documented, with several reliable synthetic strategies available. The most prevalent and versatile method involves the condensation of 1,2-dicarbonyl compounds with reagents containing a hydrazine moiety, such as amidrazones or acid hydrazides.[9][12]

A classic and widely used approach is the reaction between a 1,2-diketone (like benzil) and an acid hydrazide, often catalyzed by an acid or base, sometimes with a source of ammonia like ammonium acetate.[13][14] Variations of this method, including one-pot procedures and microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[13][14] Another efficient method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which proceeds under mild conditions.[15]

Caption: General workflow for the synthesis of 1,2,4-triazines.

Chemical Reactivity and Key Reactions

The electron-deficient nature of the this compound ring dictates its reactivity. It readily participates in reactions with nucleophiles and electron-rich species.

-

Nucleophilic Aromatic Substitution: Halogenated 1,2,4-triazines can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This is a hallmark reaction of 1,2,4-triazines.[12] The electron-poor triazine acts as the diene, reacting with an electron-rich dienophile (e.g., an alkyne or alkene). This cycloaddition typically results in a bicyclic intermediate that extrudes a molecule of nitrogen (N₂) to form a new aromatic ring, such as a pyridine or pyridazine.[12] This reaction is a powerful tool for constructing complex heterocyclic systems.

Caption: Logical flow of the IEDDA reaction of 1,2,4-triazines.

Spectroscopic Characterization

The structure of this compound derivatives is routinely confirmed using standard spectroscopic techniques.

Table 2: Typical Spectroscopic Data for the Parent this compound Ring

| Technique | Key Features | Source |

| ¹H NMR | Signals for protons on the triazine ring typically appear in the downfield region (δ 9-10 ppm) due to the deshielding effect of the nitrogen atoms. | [16] |

| ¹³C NMR | Carbon signals also appear in the downfield region (δ ~150-160 ppm). | [10] |

| IR Spectroscopy | Characteristic peaks for C=N and N=N stretching vibrations. A high-resolution IR study identified bands centered at 769 and 1043 cm⁻¹ for the vapor phase. | [17] |

| Mass Spectrometry | The molecular ion peak is readily observed. Fragmentation patterns depend on the substituents. | [10] |

Note: Chemical shifts and absorption bands can vary significantly based on substitution and solvent.

Applications in Drug Development and Medicinal Chemistry

This compound derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities.[1][3][6] The scaffold is present in numerous compounds investigated for various therapeutic applications.

Table 3: Selected Biological Activities of this compound Derivatives

| Biological Activity | Example Application / Target | Key Findings | Source |

| Anticancer | Antiproliferative against various cancer cell lines. Some act as kinase inhibitors. | Fused this compound derivatives have shown potent cytotoxicity against carcinoma cell lines. | [1][18] |

| Antimicrobial | Antibacterial and antifungal agents. | Some derivatives exhibit broad-spectrum activity against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. | [1][19] |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Derivatives have been synthesized and confirmed to possess anti-inflammatory properties. | [5][20] |

| Antiviral | Inhibition of viral replication, including anti-HIV activity. | The this compound nucleus is a component of various reported antiviral agents. | [1][19] |

| CNS Activity | Adenosine A₂A receptor antagonists for Parkinson's disease. | Potent, selective, and orally bioavailable this compound antagonists have been developed using structure-based design. | [21][22] |

| GPR84 Antagonists | Potential treatment for inflammatory diseases. | Structure-activity relationship studies have identified potent this compound antagonists for G-protein-coupled receptor 84. | [9] |

Featured Application: Adenosine A₂A Receptor Antagonism

In the field of neurodegenerative diseases, this compound derivatives have emerged as promising antagonists of the adenosine A₂A receptor.[21][22] This G-protein coupled receptor is highly expressed in the basal ganglia and functionally opposes the dopamine D₂ receptor.[22] Antagonizing the A₂A receptor enhances dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy for Parkinson's disease. Structure-based drug design has led to the discovery of potent and selective this compound antagonists that bind within the orthosteric binding site of the receptor.[21]

Caption: Signaling pathway of A₂A receptor and its inhibition.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives, adapted from the literature.

Protocol 1: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol is adapted from a microwave-assisted, solvent-free method for synthesizing 1,2,4-triazines.[14]

Materials:

-

Acid hydrazide (e.g., benzhydrazide)

-

α-Diketone (e.g., benzil)

-

Ammonium acetate

-

Silica gel

-

Triethylamine

-

Microwave reactor

-

Standard laboratory glassware, TLC plates, and purification apparatus (column chromatography).

Procedure:

-

In a mortar, thoroughly grind a mixture of the acid hydrazide (2 mmol), α-diketone (2 mmol), ammonium acetate (2 mmol), and silica gel (2 g).[14]

-

Add a few drops of triethylamine to the mixture and continue grinding.

-

Transfer the ground mixture to an open Pyrex beaker and place it in a microwave reactor.

-

Irradiate the mixture for the appropriate time as determined by reaction monitoring (e.g., 2-5 minutes, power may vary).[14]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product from the silica gel using an appropriate solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[14]

-

Wash the combined organic extracts with water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 3,5,6-trisubstituted-1,2,4-triazine.[14]

Protocol 2: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine (A Precursor for A₂A Antagonists)

This protocol describes the synthesis of a common building block used in the development of adenosine A₂A receptor antagonists.[21][23]

Materials:

-

Benzil

-

Aminoguanidine bicarbonate

-

n-Butanol

-

Reflux apparatus

-

Standard laboratory glassware for filtration and purification.

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser.

-

To the flask, add benzil (1 equivalent) and aminoguanidine bicarbonate (1 equivalent).[23]

-

Add a sufficient volume of n-butanol to act as the solvent.

-

Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 3-amino-5,6-diphenyl-1,2,4-triazine.[23]

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.[21]

References

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. A Short Review on the Synthesis of this compound Derivatives as ...: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 8. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the Structure–Activity Relationship of this compound G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C3H3N3 | CID 67520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (CAS 290-38-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Triazine - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound synthesis [organic-chemistry.org]

- 16. This compound(290-38-0) 1H NMR [m.chemicalbook.com]

- 17. Structure and High-Resolution IR Spectroscopy of this compound Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An overview on the recent developments of this compound derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and Biological Activities of this compound Derivatives | Scientific.Net [scientific.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of this compound Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Physicochemical Properties of the 1,2,4-Triazine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of the unsubstituted this compound core structure. This data is crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃ | [NIST, PubChem] |

| Molecular Weight | 81.08 g/mol | [NIST, PubChem] |

| Boiling Point | 197 °C at 760 mmHg | [ChemicalBook] |

| Predicted pKa | 0.98 ± 0.63 | [Guidechem] |

| Calculated logP | -0.8 | [PubChem] |

| Solubility | Soluble in Chloroform and DMSO (slight, heated, sonicated) | [ChemicalBook] |

| Appearance | Very Dark Orange to Very Dark Brown Gel | [ChemicalBook] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of the this compound core.

-

¹H NMR: The proton NMR spectrum of this compound provides insights into the electronic environment of the protons on the ring. [ChemicalBook]

-

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of the carbon atoms within the heterocyclic ring. [PubChem]

-

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can be used to study the electronic transitions within the this compound molecule. The absorption maxima are influenced by the solvent and any substituents on the triazine ring. [MDPI, RSC Publishing]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug design and development. Below are detailed methodologies for key experimental procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the this compound compound (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. [Creative Bioarray]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). [Creative Bioarray]

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). [Creative Bioarray]

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

-

If determining the pKa of the conjugate acid, titrate with the standardized NaOH solution. If determining the pKa of the compound as an acid, titrate with the standardized HCl solution.

-

Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize. [Creative Bioarray]

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve. Mathematically, this is the point where the second derivative of the curve is zero. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized. [Creative Bioarray]

-

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and pharmacokinetic properties.

Methodology:

-

Preparation of Phases:

-

Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol).

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously mixing them and then allowing the layers to separate. [JoVE]

-

-

Partitioning:

-

Dissolve a precisely weighed amount of the this compound compound in the pre-saturated aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached. [JoVE]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully separate the two layers.

-

Determine the concentration of the this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]) [JoVE]

-

Mandatory Visualizations

The following diagrams illustrate key chemical transformations involving the this compound core.

Caption: Synthesis of the this compound core.

A Historical Overview of 1,2,4-Triazine: From Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the discovery and development of a wide array of compounds with significant biological activities. This technical guide provides a comprehensive historical overview of the discovery and development of 1,2,4-triazines, detailing key synthetic milestones, the evolution of their therapeutic applications, and the molecular mechanisms that underpin their efficacy.

Early Discovery and Synthesis: The Dawn of this compound Chemistry

The journey of the this compound ring system began in the late 19th century. One of the earliest methods for the synthesis of a related triazine system was reported by Eugen Bamberger in 1892. The Bamberger triazine synthesis initially focused on the preparation of benzotriazines.[1][2] This classic reaction involves the condensation of an aryl diazonium salt with the hydrazone of a pyruvic acid, followed by acid-catalyzed cyclization to form the benzotriazine ring.[1][2]

The synthesis of the parent, unsubstituted this compound was a significant milestone achieved later. A notable synthesis was reported by Paudler and Barton, which involved the condensation of glyoxal with ethyl oxalamidrazonate to yield ethyl this compound-3-carboxylate. This intermediate was then saponified and decarboxylated to afford the parent this compound.[3] These early synthetic endeavors laid the groundwork for the exploration of a vast chemical space of substituted 1,2,4-triazines.

A general and widely adopted method for the synthesis of substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[4] This versatile approach allows for the introduction of a variety of substituents at different positions of the triazine ring, facilitating the generation of diverse compound libraries for biological screening.

The Rise of 1,2,4-Triazines in Drug Development

The therapeutic potential of 1,2,4-triazines gained significant attention throughout the 20th century, leading to the development of several important drugs across various therapeutic areas.

Antimicrobial and Antiviral Agents

Early investigations into the biological activities of 1,2,4-triazines revealed their potential as antimicrobial agents. This led to the development of Ceftriaxone , a third-generation cephalosporin antibiotic featuring a 1,2,4-triazinone moiety. Ceftriaxone exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

In the antiviral arena, Azaribine (6-azauridine triacetate), a this compound derivative, was investigated for its antiviral and antifungal properties.

Anticancer Agents

The development of 1,2,4-triazines as anticancer agents has been a particularly fruitful area of research. Tirapazamine (SR-4233) is a notable example of a hypoxia-activated prodrug.[5] Under the low-oxygen conditions characteristic of solid tumors, tirapazamine is reduced to a toxic radical species that induces DNA strand breaks, leading to cancer cell death.[5] This selective activation in hypoxic environments makes it a promising candidate for combination therapy with radiation and conventional chemotherapy.[5][6]

More recently, several this compound derivatives have been developed as potent kinase inhibitors . These compounds target various protein kinases that are dysregulated in cancer, thereby interfering with signaling pathways crucial for tumor growth and survival.[7][8][9] For instance, some derivatives have shown inhibitory activity against Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cancer cell metabolism.[7][10] Inhibition of PDK shifts cancer cells from glycolysis towards oxidative phosphorylation, a less favorable metabolic state for rapid proliferation.

The anticancer mechanism of some this compound derivatives also involves the induction of apoptosis (programmed cell death). Studies have shown that these compounds can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[11][12]

Central Nervous System (CNS) Disorders

Lamotrigine , an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder, features a phenyl-1,2,4-triazine core. While its exact mechanism is not fully elucidated, it is believed to act by inhibiting voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and preventing the release of excitatory neurotransmitters.

Another significant area of development is the use of 1,2,4-triazines as adenosine A2A receptor antagonists for the potential treatment of Parkinson's disease.[13][14][15][16][17] The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the basal ganglia, a brain region critical for motor control. Antagonism of this receptor can potentiate dopaminergic neurotransmission, which is deficient in Parkinson's disease. Preladenant is an example of a this compound-based adenosine A2A antagonist that has been in clinical development.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of historically and therapeutically significant this compound derivatives.

| Compound Name | Year of First Synthesis/Report | Therapeutic Class | Key Quantitative Data | Reference(s) |

| Bamberger's Benzotriazine | 1892 | - | N/A | [1][2] |

| Unsubstituted this compound | 1966 | - | mp 16-17.5°C | [3] |

| Tirapazamine | Investigated from 1980s | Anticancer (Hypoxia-activated prodrug) | IC50 values in the low micromolar range under hypoxic conditions | [5] |

| Lamotrigine | 1980s | Anticonvulsant | Therapeutic plasma concentration: 3-15 µg/mL | - |

| Ceftriaxone | 1980s | Antibiotic | MIC90 values < 1 µg/mL for many pathogens | - |

| Preladenant | 2000s | Adenosine A2A Antagonist | Ki values in the low nanomolar range | - |

Table 1: Historical and Therapeutic this compound Derivatives

| Compound Class | Target | Example IC50/Ki Values | Reference(s) |

| Anticancer (Kinase Inhibitors) | PDK1 | Low micromolar | [7][10] |

| c-Met, VEGFR-2 | Low nanomolar | [8] | |

| Anticancer (Apoptosis Inducers) | MCF-7 (breast cancer) | Low micromolar | [11] |

| HCT 116 (colon cancer) | Low micromolar | [4] | |

| Adenosine A2A Antagonists | Adenosine A2A Receptor | pKi = 6.93 for 5,6-diphenyl-1,2,4-triazin-3-amine | [13][14] |

Table 2: Biological Activity of Selected this compound Derivatives

Experimental Protocols

General Synthesis of 5,6-Disubstituted-3-amino-1,2,4-triazines

This protocol is a representative example of a modern approach to synthesizing a class of biologically active 1,2,4-triazines.

Step 1: Bromination of 5-Aryl-1,2,4-triazin-3-amine [14] A solution of the starting 5-aryl-1,2,4-triazin-3-amine in dimethylformamide (DMF) is cooled to -25 °C. A solution of N-bromosuccinimide (NBS) in DMF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the 6-bromo-5-aryl-1,2,4-triazin-3-amine.

Step 2: Suzuki Cross-Coupling [14] The 6-bromo-5-aryl-1,2,4-triazin-3-amine is dissolved in a mixture of 1,4-dioxane and water. To this solution is added the desired boronic acid or boronate ester, potassium carbonate, and a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated in a sealed vessel at a high temperature (e.g., 150 °C) for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired 5,6-diaryl-1,2,4-triazin-3-amine.

Hypoxia-Selective Cytotoxicity Assay for Tirapazamine

This protocol is used to determine the selective toxicity of tirapazamine to cancer cells under low-oxygen conditions.[1]

Cell Culture: Cancer cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

Drug Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. For hypoxic conditions, the plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2, <0.1% O2) for a few hours to allow for equilibration. Tirapazamine is then added to the medium at various concentrations. A parallel set of plates is maintained under normoxic conditions (21% O2). The duration of drug exposure is typically 1 to 6 hours.

Colony Formation Assay: Following drug treatment, the medium is replaced with fresh, drug-free medium, and the plates are incubated under normoxic conditions for 7-14 days to allow for colony formation.

Staining and Quantification: The colonies are fixed with methanol and stained with a crystal violet solution. Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated wells to the number of colonies in the untreated control wells. The hypoxic cytotoxicity ratio (HCR) is then determined by dividing the IC50 value under normoxic conditions by the IC50 value under hypoxic conditions.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of this compound Kinase Inhibitors

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cell growth and survival pathways. The diagram below illustrates a generalized pathway for a this compound-based PDK1 inhibitor.

Caption: PDK1 inhibition by a this compound derivative.

Mechanism of Tirapazamine in Hypoxic Cancer Cells

Tirapazamine's unique mechanism of action is dependent on the low oxygen environment of solid tumors. The following diagram illustrates this process.

Caption: Hypoxia-activated mechanism of Tirapazamine.

Adenosine A2A Receptor Antagonism by 1,2,4-Triazines

This compound derivatives can act as antagonists at the adenosine A2A receptor, a G-protein coupled receptor. The diagram below shows the signaling pathway and the effect of the antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tirapazamine - Wikipedia [en.wikipedia.org]

- 6. What is Tirapazamine used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anticancer Action of a Novel this compound Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of this compound Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of this compound Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Scilit [scilit.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to the Fundamental Synthesis of the 1,2,4-Triazine Scaffold

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental synthetic pathways to the 1,2,4-triazine scaffold, a privileged core structure in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of classical and contemporary methodologies, detailed experimental protocols, and comparative quantitative data.

The this compound ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The versatility of the this compound core also allows for its use in the development of dyes and agrochemicals. This guide will focus on the most pivotal and widely employed synthetic strategies for the construction of this important heterocyclic system.

Condensation of α-Dicarbonyl Compounds with Amine Derivatives

One of the most prevalent and versatile methods for synthesizing the this compound core involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) with a nitrogen-containing three-atom component. This component is typically an amidrazone, acid hydrazide, semicarbazide, or thiosemicarbazide.[2][3]

The general mechanism proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic this compound ring. The choice of the nitrogen-containing component dictates the substitution pattern at the 3-position of the resulting triazine.

One-Pot Synthesis from Amides, 1,2-Diketones, and Hydrazine Hydrate

A highly efficient one-pot procedure involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. This method avoids the isolation of intermediates, making it a streamlined approach to variously substituted 1,2,4-triazines.

Table 1: Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines via One-Pot Condensation

| Entry | R3 | R5 | R6 | Yield (%) (Conventional) | Yield (%) (Microwave) |

| 1 | H | C6H5 | C6H5 | 56 | 60 |

| 2 | CH3 | C6H5 | C6H5 | 78 | 80 |

| 3 | C6H5 | C6H5 | C6H5 | 61 | 67 |

| 4 | H | 4-OMeC6H4 | C6H5 | 64 | 67 |

| 5 | CH3 | 4-OMeC6H4 | C6H5 | 57 | 62 |

| 6 | C6H5 | 4-OMeC6H4 | C6H5 | 65 | 68 |

Data sourced from a study on one-pot synthesis of 1,2,4-triazines.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines (Microwave Method)

A mixture of the appropriate 1,2-diketone (1 mmol), amide (1 mmol), hydrazine hydrate (1.5 mmol), and sodium tertiary-butoxide (1 g) is thoroughly ground. The mixture is then irradiated in a microwave oven at 450 W for 3 to 6 minutes, with intervals of 30 seconds. Upon cooling, the resulting crude product is washed with water and hexane, then dissolved in boiling ethanol. Cooling of the ethanol solution affords the crystalline this compound product, which can be further purified by recrystallization.

Bamberger Triazine Synthesis

The Bamberger triazine synthesis is a classical named reaction for the preparation of 1,2,4-benzotriazines, first reported by Eugen Bamberger in 1892.[4] This method involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid. The resulting azo intermediate undergoes an acid-catalyzed cyclization to form the benzotriazine ring.[4][5]

Experimental Protocol: Synthesis of 3-phenyl-1,2,4-benzotriazine (Conceptual)

-

Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the benzenediazonium chloride solution.

-

Hydrazone Formation: Pyruvic acid is reacted with hydrazine hydrate to form pyruvic acid hydrazone.

-

Coupling: The freshly prepared benzenediazonium chloride solution is added to a solution of pyruvic acid hydrazone. The resulting mixture is stirred, leading to the formation of an azo intermediate.

-

Cyclization: The azo intermediate is treated with a mixture of sulfuric acid and acetic acid and heated. This acid-catalyzed cyclization and dehydration step yields the final 3-phenyl-1,2,4-benzotriazine product, which is then isolated and purified.

Synthesis from Thiosemicarbazide Derivatives

The use of thiosemicarbazide and its derivatives provides a direct route to 3-thioxo-1,2,4-triazin-5-ones, which are valuable intermediates for further functionalization.[6] The synthesis typically involves the condensation of a thiosemicarbazide with an α-keto acid or a related dicarbonyl compound.

Experimental Protocol: Synthesis of 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

-

Thiosemicarbazone Formation: A mixture of (E)-4-(4'-bromophenyl)-2-oxo-3-butenoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol with sodium acetate is refluxed to produce the corresponding thiosemicarbazone.[7]

-

Cyclization: The isolated thiosemicarbazone is then boiled in ethanol with potassium carbonate (K₂CO₃) to effect cyclization and dehydration, affording the desired 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[7]

Cyclodehydration of β-Keto-N-acylsulfonamides

A more recent and modular approach to 3,6-disubstituted-1,2,4-triazines involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[8][9] This method is advantageous due to its mild reaction conditions, tolerance of various functional groups, and the ability to flexibly introduce substituents at the C3 and C6 positions.[8]

The β-keto-N-acylsulfonamide precursors can be synthesized via two main routes, allowing for late-stage incorporation of diversity at either the C3 or C6 position of the final triazine product.

Table 2: Synthesis of 3,6-Disubstituted-1,2,4-triazines via Cyclodehydration

| Entry | R3 | R6 | Yield (%) |

| 1 | Phenyl | Phenyl | 95 |

| 2 | Cyclohexyl | Phenyl | 88 |

| 3 | Phenyl | Cyclohexyl | 85 |

| 4 | 4-Fluorophenyl | 4-Chlorophenyl | 92 |

| 5 | Thiophen-2-yl | Phenyl | 89 |

Yields are representative and sourced from literature describing this methodology.[8]

Experimental Protocol: General Procedure for the Cyclodehydration of β-Keto-N-acylsulfonamides

To a solution of the β-keto-N-acylsulfonamide (1.0 equiv) in a suitable solvent such as ethanol or isopropanol is added hydrazine monohydrochloride (1.5-2.0 equiv). The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired 3,6-disubstituted-1,2,4-triazine.

Conclusion

The synthesis of the this compound scaffold is a well-established field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The classical condensation of α-dicarbonyl compounds with amidrazones or their precursors remains a cornerstone of this compound synthesis, with modern adaptations such as one-pot and microwave-assisted protocols significantly improving efficiency. The Bamberger synthesis continues to be a reliable route for the preparation of benzotriazines. Newer methods, such as the cyclodehydration of β-keto-N-acylsulfonamides, offer mild conditions and modularity for the synthesis of complex and functionally diverse this compound derivatives. The choice of synthetic pathway will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a foundational understanding of these key methodologies to aid researchers in the strategic design and execution of syntheses targeting this important heterocyclic core.

References

- 1. Collection - Modular Synthesis of 3,6-Disubstituted-1,2,4-triazines via the Cyclodehydration of βâKetoâNâacylsulfonamides with Hydrazine Salts - The Journal of Organic Chemistry - Figshare [figshare.com]

- 2. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof [mdpi.com]

- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 4. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 8. Modular Synthesis of 3,6-Disubstituted-1,2,4-triazines via the Cyclodehydration of β-Keto- N-acylsulfonamides with Hydrazine Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modular Synthesis of 3,6-Disubstituted-1,2,4-triazines via the Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts [organic-chemistry.org]

The Gateway to Novel Therapeutics: An In-depth Technical Guide to the Functionalization of the 1,2,4-Triazine Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged heterocycle is paramount for the development of novel therapeutics, such as potent and selective adenosine A2A receptor antagonists for neurodegenerative diseases and GPR84 antagonists.[3][4][5][6] This technical guide provides a comprehensive overview of initial studies on the functionalization of the this compound ring, detailing key experimental methodologies and presenting quantitative data to facilitate further research and drug discovery efforts.

Core Functionalization Strategies

The electron-deficient nature of the this compound ring makes it amenable to a variety of functionalization reactions. The primary approaches include cycloaddition reactions, nucleophilic substitutions, and direct C-H functionalization. These strategies allow for the introduction of a diverse range of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

References

- 1. A Short Review on the Synthesis of this compound Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 2. ijpsr.info [ijpsr.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Structure–Activity Relationship of this compound G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine core, a six-membered aromatic heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties impart a distinct reactivity profile that is both a powerful tool for synthetic chemists and a critical consideration for drug development professionals concerned with stability. This technical guide provides an in-depth exploration of the fundamental principles governing the reactivity and stability of 1,2,4-triazines, offering a comprehensive resource for researchers in the field.

Core Principles of this compound Reactivity

The electron-deficient nature of the this compound ring, arising from the presence of three electronegative nitrogen atoms, is the primary determinant of its chemical behavior. This electron deficiency dictates its susceptibility to nucleophilic attack and its utility in specific cycloaddition reactions.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

A hallmark of this compound reactivity is its participation as the diene component in inverse electron demand Diels-Alder (IEDDA) reactions. In contrast to normal Diels-Alder reactions, the IEDDA reaction of 1,2,4-triazines involves the interaction of the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the triazine with the high-energy Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. This reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds, as the initial cycloadduct readily undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to form a new aromatic system.[1][2]

The rate of the IEDDA reaction is highly dependent on the nature of the substituents on both the this compound ring and the dienophile. Electron-withdrawing groups on the triazine lower its LUMO energy, accelerating the reaction, while electron-donating groups on the dienophile raise its HOMO energy, also leading to faster reaction rates.[3]

Table 1: Quantitative Data on Inverse Electron Demand Diels-Alder (IEDDA) Reaction Rates of 1,2,4-Triazines

| This compound Derivative | Dienophile | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 3,5,6-Triphenyl-1,2,4-triazine | Pyrrolidine enamine of cyclohexanone | Chloroform | 9.1 x 10⁻⁴ (at 60 °C) | [4] |

| 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine | Norbornene | Dichloromethane | 2.5 x 10⁻³ (at 25 °C) | [5] |

| 3,5,6-Tris(2-pyridyl)-1,2,4-triazine | Bicyclononyne (BCN) | Acetonitrile | 0.38 x 10⁻³ | [5] |

| Pyridinium-substituted this compound | trans-Cyclooctene (TCO) | Not specified | > 20 | [6] |

Nucleophilic Aromatic Substitution

The electron-deficient this compound ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can attack the carbon atoms of the ring, leading to the displacement of a leaving group or, in some cases, a hydride ion. The positions most susceptible to nucleophilic attack are C-5 and C-3, followed by C-6. The regioselectivity of the attack can be influenced by the substituents already present on the ring.

Electrophilic Aromatic Substitution

In contrast to its high reactivity towards nucleophiles, electrophilic aromatic substitution on the this compound ring is generally difficult. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. When such reactions do occur, they typically require harsh conditions and often result in low yields.

Core Principles of this compound Stability

The stability of the this compound ring is a critical factor in its application, particularly in the context of drug development. While the aromatic nature of the ring provides a degree of inherent stability, the presence of three nitrogen atoms also introduces several potential degradation pathways.

Hydrolytic Stability

1,2,4-triazines are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by the pH of the medium and the nature of the substituents on the triazine ring. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack by water or hydroxide ions, leading to ring opening and degradation.

Table 2: Quantitative Data on the Stability of this compound Derivatives

| This compound Derivative | Condition | Stability Metric | Value | Reference |

| 1,3,5-Triazine | pH 2-5 | pKa for hydrolysis | 2.3 - 2.7 | [7] |

| Atrazine | Photodegradation in water | Half-life | Not specified, but degradation observed | [8] |

| Terbuthylazine | Photodegradation in water | Half-life | Not specified, but degradation observed | [8] |

Thermal Stability

The thermal stability of 1,2,4-triazines varies significantly depending on the substitution pattern. Some derivatives exhibit high thermal stability, with decomposition temperatures exceeding 200°C, while others are less stable.[7][9] Thermal decomposition can proceed through various pathways, including fragmentation of the triazine ring and loss of substituents.

Table 3: Thermal Decomposition Temperatures of this compound Derivatives

| This compound Derivative | Onset of Decomposition (Td), °C | Reference |

| Annelated triazinones | 241–296 | [9] |

| 3-(2-pyridyl)-4-phenyl-5-oxo-1,2,4-triazine-6-acetic acid methyl ester | Stable up to melting point | [7] |

| 2,4,6-Triazido-1,3,5-triazine | Decomposes in the melt | [10] |

Photostability

Exposure to light, particularly in the ultraviolet region, can lead to the photodegradation of 1,2,4-triazines.[8] The specific photochemical reactions that occur depend on the structure of the molecule and the presence of other chemical species. Photodegradation can involve ring cleavage, substituent modification, or the formation of photoproducts with altered biological activity.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Substituted 1,2,4-Triazines

This protocol describes a general one-pot synthesis of 3,5,6-trisubstituted 1,2,4-triazines from amides and 1,2-dicarbonyl compounds.[11]

Materials:

-

Amide (e.g., benzamide)

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Base (e.g., sodium tert-butoxide)

-

Hydrazine hydrate

-

Solvent (e.g., tetrahydrofuran)

Procedure:

-

To a solution of the amide (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent, add the base (1.1 mmol) at room temperature.

-

Stir the reaction mixture until the formation of the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate is complete (monitor by TLC).

-

Add hydrazine hydrate (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: General Procedure for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a this compound derivative using liver microsomes.[1][12][13]

Materials:

-

Test this compound compound

-

Liver microsomes (human or other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (or other quenching solvent)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture by adding the liver microsomes and the test compound to the phosphate buffer. The final concentration of the test compound is typically 1 µM.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding a cold quenching solvent containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Protocol 3: General Procedure for Determining Aqueous Stability by HPLC-UV

This protocol describes a general method for evaluating the hydrolytic stability of a this compound derivative at different pH values.[14]

Materials:

-

Test this compound compound

-

Buffers of different pH values (e.g., pH 4, 7, and 9)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile).

-

Prepare solutions of the test compound in the different pH buffers at a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points, withdraw an aliquot from each solution and analyze it by HPLC-UV.

-

The mobile phase typically consists of a gradient of acetonitrile and water.

-

Monitor the degradation of the parent compound by measuring the decrease in its peak area over time.

-

Calculate the degradation rate constant and the half-life of the compound at each pH.

Visualizations

References

- 1. reddit.com [reddit.com]

- 2. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4-Triazine Compounds

The this compound scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] These six-membered rings containing three nitrogen atoms are integral to various pharmacologically active agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[4][5] The therapeutic potential of this compound derivatives is vast, with some compounds progressing to clinical trials for various diseases.[6] Given their significance, the precise and unambiguous structural characterization of novel this compound compounds is a critical step in the drug discovery and development process. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the structural elucidation of this important class of molecules.

Core Structural Characterization Techniques

The definitive structural analysis of novel this compound compounds relies on a combination of spectroscopic and analytical techniques. The most crucial of these are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), single-crystal X-ray crystallography, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution.[7] For this compound derivatives, both ¹H and ¹³C NMR are routinely employed to determine the connectivity of atoms and the overall molecular framework.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of protons on the this compound ring are influenced by the electron-withdrawing nature of the nitrogen atoms and the nature of substituents. Aromatic protons typically appear in the downfield region of the spectrum.[8][9]

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The carbon atoms of the this compound ring exhibit characteristic chemical shifts, which are also sensitive to the electronic effects of substituents.[8][10]

Advanced 2D NMR Techniques: For complex this compound derivatives with overlapping signals in 1D spectra, a suite of two-dimensional NMR experiments is indispensable. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling molecular fragments.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

A summary of typical NMR spectral data for this compound derivatives is presented in Table 1.

| Technique | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H NMR | Ring Protons: 7.0 - 10.0 | Number and connectivity of protons, electronic environment. |

| ¹³C NMR | Ring Carbons: 140 - 170 | Carbon skeleton, presence of functional groups.[8] |

Table 1: Summary of Typical NMR Data for this compound Derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For novel this compound derivatives, Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods.

Electron Impact Mass Spectrometry (EI-MS): This "hard" ionization technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions.[12] The fragmentation pattern provides valuable structural information, often revealing the loss of small molecules like N₂ or HCN from the triazine ring.[12][13]

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[14][15] High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, enabling the determination of the elemental composition of the novel compound.

Common fragmentation patterns observed in the mass spectra of this compound derivatives are summarized in Table 2.

| Ionization Method | Parent Ion | Common Fragment Ions | Structural Insights |

| EI-MS | M⁺ | [M-N₂]⁺, [M-HCN]⁺, substituent-based fragments | Ring cleavage, identification of substituents.[13] |

| ESI-MS | [M+H]⁺, [M+Na]⁺ | Minimal fragmentation | Molecular weight determination, elemental composition (HRMS). |

Table 2: Common Mass Spectrometry Fragmentation Data for this compound Derivatives.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level.[16][17] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, which is invaluable for understanding structure-activity relationships. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the novel this compound compound.

Key crystallographic parameters obtained from an X-ray diffraction experiment are presented in Table 3.

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic).[18] |

| Space Group | The specific symmetry elements of the crystal.[18] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice.[18] |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. |

| Bond Angles (°) | The angles between adjacent chemical bonds. |

Table 3: Key Parameters from Single-Crystal X-ray Crystallography.

Elemental Analysis

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[19][20] This is achieved through the combustion of a small, precisely weighed sample in an oxygen-rich environment.[21][22] The resulting combustion gases (CO₂, H₂O, and N₂) are then quantified.[22] The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's elemental composition and purity.

| Element | Method of Detection | Purpose |

| Carbon (C) | Thermal conductivity or infrared detection of CO₂ | Confirms the number of carbon atoms. |

| Hydrogen (H) | Thermal conductivity or infrared detection of H₂O | Confirms the number of hydrogen atoms. |

| Nitrogen (N) | Thermal conductivity detection of N₂ | Confirms the number of nitrogen atoms. |

Table 4: Principles of CHN Elemental Analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for the structural characterization of novel this compound compounds.

NMR Spectroscopy Protocol (¹H, ¹³C, and 2D)

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 30° or 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

-

2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs for each 2D experiment. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. For 2D spectra, process both dimensions and plot the resulting contour map.

Mass Spectrometry Protocol (EI-MS)

-

Sample Preparation: For solid samples, introduce a small amount (micrograms) into a capillary tube. For volatile liquids, a small volume can be injected directly. The sample must be pure to avoid a complex mixture of spectra.

-

Instrument Setup: The sample is introduced into the high-vacuum source of the mass spectrometer. The source is heated to volatilize the sample.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV).[23]

-

Mass Analysis: The resulting molecular and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural features.

Single-Crystal X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[3]

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[23]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

Elemental Analysis (CHN) Protocol

-

Sample Preparation: Accurately weigh 1-3 mg of the dry, pure this compound compound into a tin capsule.[6][7]

-

Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with known C, H, and N percentages (e.g., acetanilide).

-

Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (around 1000 °C) with a flow of pure oxygen.[5][24]

-

Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are carried by a helium stream through a series of columns that separate the gases. The concentration of each gas is measured by a thermal conductivity detector.

-

Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight. Compare the experimental percentages with the theoretical values for the proposed molecular formula.

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. rsc.org [rsc.org]

- 6. scribd.com [scribd.com]

- 7. dornsife.usc.edu [dornsife.usc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. measurlabs.com [measurlabs.com]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]

The Structure-Activity Relationship of 1,2,4-Triazine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as anticancer agents, kinase inhibitors, and modulators of G-protein coupled receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of this compound Analogs

This compound derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes such as proliferation and survival. The substitution pattern on the triazine core plays a crucial role in determining their cytotoxic efficacy.

SAR of this compound Sulfonamides

Novel sulfonamides incorporating a this compound moiety have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1] The structure-activity relationship of these compounds indicates that the nature and position of substituents on the benzenesulfonamide ring significantly influence their cytotoxic potential.

| Compound ID | Substitution Pattern | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| Reference (Chlorambucil) | - | >100 | >100 |

| Compound A | 4-Methyl-N-(6-phenyl-1,2,4-triazin-3-yl)-benzenesulfonamide | 78 | 91 |

| Compound B | 4-Methyl-N-(5-phenyl-1,2,4-triazin-3-yl)-benzenesulfonamide | 50 | 42 |

Table 1: In vitro anticancer activity of selected this compound sulfonamide derivatives.[1]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG-2)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[2]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubated overnight to allow for attachment.[3]

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these various concentrations of the compounds and incubated for a specified period (e.g., 72 hours).[3]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caption: Workflow for determining the in vitro anticancer activity of this compound analogs using the MTT assay.

This compound Analogs as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound derivatives have emerged as potent inhibitors of various kinases.

Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

Pyruvate dehydrogenase kinases (PDKs) are key regulators of cellular metabolism and are often overexpressed in cancer cells.[4] A series of 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of PDK1.

| Compound ID | PDK1 % Inhibition (at 1.5 µM) | PDK2 % Inhibition (at 1.5 µM) | PDK3 % Inhibition (at 1.5 µM) | PDK4 % Inhibition (at 1.5 µM) |

| 5i | >95 | <20 | <20 | 60-80 |

| 5k | >95 | <20 | <20 | 80-95 |

| 5l | >95 | <20 | <20 | 80-95 |

| 6h | >95 | 20-40 | <20 | 80-95 |

| 6j | >95 | 20-40 | <20 | 80-95 |

Table 2: Inhibition of PDK isoforms by selected 3-amino-1,2,4-triazine derivatives.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate (synthetic peptide)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[2]

-

3-Amino-1,2,4-triazine test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Serial dilutions of the inhibitor compounds are prepared in the kinase buffer.

-

Reaction Setup: In a 384-well plate, the inhibitor or vehicle (DMSO) is added, followed by the PDK1 enzyme solution.[2]

-

Initiation of Reaction: A mixture of the PDK1 substrate and ATP is added to each well to start the kinase reaction. The plate is then incubated at room temperature for 60 minutes.[2]

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. The plate is incubated for 40 minutes at room temperature.[2]

-

Signal Generation: Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction to ATP and then generates a luminescent signal. The plate is incubated for 30-60 minutes.[6][7]

-

Luminescence Measurement: The luminescence is recorded using a plate reader.

-

Data Analysis: The kinase activity is determined based on the luminescent signal, and the IC50 values for the inhibitors are calculated.

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound analogs.

Caption: Simplified PI3K/AKT signaling pathway showing the point of intervention by this compound-based PDK1 inhibitors.

Modulation of G-Protein Coupled Receptors (GPCRs)

This compound analogs have also been identified as modulators of GPCRs, which are integral membrane proteins involved in a vast array of physiological processes.

GPR84 Antagonists

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor, and its antagonists are of interest for treating inflammatory diseases. A series of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole derivatives have been identified as potent and selective GPR84 antagonists.

Adenosine A2A Receptor Antagonists